N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic small molecule featuring:
- A 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, contributing sulfone-derived polarity and conformational rigidity.
- A thiazolidine-2,4-dione core, a pharmacophore associated with hypoglycemic and anti-inflammatory activities.
- A (5Z)-4-methoxybenzylidene substituent at the 5-position of the thiazolidinone ring, influencing electronic and steric properties.
- An acetamide linker connecting the dihydrothiophene sulfone and thiazolidinone groups.
Properties
Molecular Formula |
C17H16N2O6S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H16N2O6S2/c1-25-13-4-2-11(3-5-13)8-14-16(21)19(17(22)26-14)9-15(20)18-12-6-7-27(23,24)10-12/h2-8,12H,9-10H2,1H3,(H,18,20)/b14-8- |
InChI Key |
JERYDIXMCMXKHC-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions
Thiazolidinone Ring Formation: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Methoxybenzylidene Introduction: The thiazolidinone intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base to form the methoxybenzylidene derivative.
Dioxido-Dihydrothiophene Ring Incorporation: The final step involves the reaction of the methoxybenzylidene-thiazolidinone intermediate with a suitable dioxido-dihydrothiophene precursor under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxybenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (Rana et al., )
- Key Differences: 2-Thioxo vs. Benzylidene vs. 4-methoxybenzylidene: The absence of a methoxy group reduces polarity and may decrease metabolic stability. N-(2-methylphenyl) vs. N-(dihydrothiophene sulfone): The dihydrothiophene sulfone enhances solubility and introduces sulfone-mediated hydrogen bonding.
- Activity : Compounds in this class showed moderate antimicrobial activity but lacked hypoglycemic effects, likely due to the 2-thioxo group .
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamides (Nikalje et al., )
- Key Differences: Phenoxy linker vs. direct acetamide linkage: Increases molecular flexibility and may reduce steric hindrance. 2-Methoxybenzylidene vs. 4-methoxybenzylidene: Ortho-substitution could sterically hinder interactions with hydrophobic binding pockets.
- Activity: Demonstrated significant hypoglycemic activity (e.g., compound 3f: IC₅₀ = 0.8 µM against PPARγ), highlighting the importance of the 2,4-dioxo-thiazolidinone core .
Halogenated Thiazolidinone-1,1-dioxides (Vigorita et al., )
- Key Differences :
- 4-Chloro/3-fluorophenyl vs. 4-methoxybenzylidene : Halogens increase lipophilicity and cytotoxicity, while methoxy enhances metabolic stability.
- Isoniazid moieties vs. dihydrothiophene sulfone : The latter improves solubility and reduces hepatotoxicity risks.
- Activity: Para-chloro derivatives showed selective antitumor effects (e.g., non-small cell lung cancer inhibition), suggesting substituent position critically impacts target selectivity .
Pharmacological and Physicochemical Comparison
Toxicity and Stability
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound notable for its potential biological activities. Its unique structural features suggest a range of pharmacological properties that merit detailed investigation.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C19H18N2O5S2 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
| InChI Key | GHCMOMYPQOKBBV-QSJINSDNSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The mechanism involves the modulation of enzyme activities and receptor interactions, which can lead to various therapeutic effects. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties due to their ability to inhibit key signaling pathways.
Antioxidant Properties
This compound has demonstrated significant antioxidant activity in various assays. This activity is crucial for protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Studies have shown that this compound exhibits promising anticancer properties. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies revealed that it inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Effects
The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for treating inflammatory diseases.
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated an IC50 value significantly lower than that of standard antioxidants like ascorbic acid, suggesting superior antioxidant potential.
Study 2: Anticancer Efficacy in Breast Cancer Cells
In a controlled experiment on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Summary of Findings
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | [Research Study 1] |
| Anticancer | Induces apoptosis in cancer cells | [Research Study 2] |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | [General Review] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
